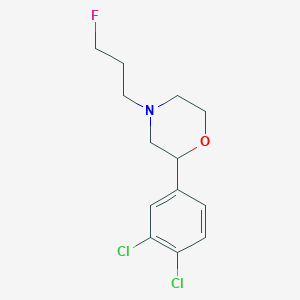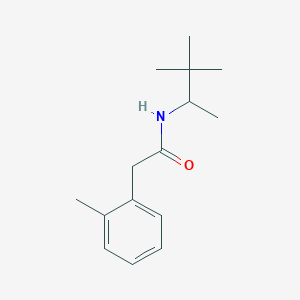![molecular formula C20H25N3O3S2 B5344429 N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide](/img/structure/B5344429.png)
N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(4-{[(pyridin-4-ylmethyl)amino]sulfonyl}phenyl)thio]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CYH33 and is a member of the cyclohexylthioacetamide family of compounds.
Mechanism of Action
The mechanism of action of CYH33 is not fully understood. However, studies have shown that CYH33 inhibits the activity of a protein called HSP90, which is involved in the regulation of cell growth and survival. Inhibition of HSP90 leads to the degradation of several oncogenic proteins, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CYH33 has been shown to have several biochemical and physiological effects. Studies have demonstrated that CYH33 induces cell cycle arrest and apoptosis in cancer cells. CYH33 has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of CYH33 is its potent anti-tumor activity. CYH33 has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for further development. However, one of the limitations of CYH33 is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of CYH33. One area of research is the development of more efficient synthesis methods for CYH33. Another area of research is the investigation of the potential use of CYH33 in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of CYH33 and to identify potential biomarkers for patient selection.
Synthesis Methods
The synthesis of CYH33 involves the reaction between 4-(pyridin-4-ylmethylsulfonyl)aniline and cyclohexyl isothiocyanate. The reaction is carried out in the presence of a base, typically triethylamine, and a solvent such as dichloromethane. The product is then purified through a series of chromatographic techniques to obtain pure CYH33.
Scientific Research Applications
CYH33 has been extensively studied for its potential applications in the field of cancer research. Studies have shown that CYH33 exhibits potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. CYH33 has also been shown to inhibit the growth of cancer cells in animal models.
properties
IUPAC Name |
N-cyclohexyl-2-[4-(pyridin-4-ylmethylsulfamoyl)phenyl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S2/c24-20(23-17-4-2-1-3-5-17)15-27-18-6-8-19(9-7-18)28(25,26)22-14-16-10-12-21-13-11-16/h6-13,17,22H,1-5,14-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWUQVMKLMZBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5344350.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-5-methylnicotinamide](/img/structure/B5344352.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5344355.png)
![3-[2-(4-bromophenyl)-3-(4-chlorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5344362.png)
![N-[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5344370.png)
![(2S*,4S*,5R*)-4-{[(2-carboxyethyl)amino]carbonyl}-2-ethyl-5-(4-methoxyphenyl)-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B5344371.png)
![6-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5344375.png)
![methyl 2-(5-{[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5344381.png)
![N-(2,5-dimethoxyphenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5344384.png)

![methyl 2-{[2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)acryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B5344410.png)
![1-(4-tert-butylphenyl)ethanone O-{[2-(3-methylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5344417.png)
![N-[2-(2,4-dimethylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5344450.png)